Sodium alpha-oxofuran-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium alpha-oxofuran-2-acetate, also known as α-oxo-2-furanacetic acid sodium salt, is an organic compound with the molecular formula C6H3NaO4 and a molar mass of 162.07539 g/mol . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium alpha-oxofuran-2-acetate involves several steps. One method includes the reaction of oxalic acid with an organic alkali solution at low temperatures (5-10°C). This is followed by the addition of a trichloromethyl carbonate solution, maintaining the temperature for 2-4 hours. The resulting solution is then added to a furan and Lewis acid solution at 20-25°C, and the mixture is quenched at 0-10°C to obtain alpha-oxo-2-furanacetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods focus on minimizing environmental hazards and energy consumption while ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium alpha-oxofuran-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: The furan ring allows for various substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium alpha-oxofuran-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of sodium alpha-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: Another furan derivative with similar structural features.
2-Furoic acid: Known for its antimicrobial properties.
Furan-2-aldehyde: Used in organic synthesis and as a flavoring agent.
Uniqueness: Sodium alpha-oxofuran-2-acetate is unique due to its specific combination of the furan ring and the alpha-oxo group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58946-33-1 |
---|---|
Molekularformel |
C6H3NaO4 |
Molekulargewicht |
162.07 g/mol |
IUPAC-Name |
sodium;2-(furan-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C6H4O4.Na/c7-5(6(8)9)4-2-1-3-10-4;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
CWVQEFSEJJBCLC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=COC(=C1)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.